Lipophilicity Comparison: Cyclopropyl vs. Analogs
The calculated partition coefficient (logP) for 5-cyclopropylbenzo[d][1,3]dioxole is 2.29, providing a distinct lipophilic profile compared to common 5-substituted analogs. This value is strategically positioned between the lower lipophilicity of smaller alkyl groups and the higher lipophilicity of halogenated derivatives . This difference in logP directly influences membrane permeability and distribution volume, making it a critical parameter for lead optimization in medicinal chemistry .
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 2.29 |
| Comparator Or Baseline | 5-Methyl analog: ~2.0 (estimated); 5-Ethyl analog: ~2.6 (estimated); 5-Chloro analog: ~2.8 (estimated) |
| Quantified Difference | The target compound's logP is ~0.3 units higher than the 5-methyl analog and ~0.3-0.5 units lower than the 5-ethyl and 5-chloro analogs. |
| Conditions | Calculated property based on molecular structure, vendor-reported data . |
Why This Matters
A logP of 2.29 places the compound in an optimal range for both solubility and permeability, potentially offering a better balance than more lipophilic (5-chloro) or less lipophilic (5-methyl) alternatives, which can be a decisive factor in early-stage drug discovery screening.
